

2-Phenyl-1,3-thiazole-4-carboxylic acid CAS number 7113-10-2

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Compound of Interest

Compound Name: 2-Phenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B1345673

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An In-depth Technical Guide to **2-Phenyl-1,3-thiazole-4-carboxylic Acid** (CAS: 7113-10-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Phenyl-1,3-thiazole-4-carboxylic acid** (CAS Number 7113-10-2), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis methodologies, known biological activities, and relevant safety information.

Core Compound Information

2-Phenyl-1,3-thiazole-4-carboxylic acid is an organic compound featuring a core thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms.^[1] This heterocyclic scaffold is attached to a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of the phenyl group enhances its aromatic character, while the carboxylic acid moiety imparts acidic properties and allows for further chemical modification.^[1]

Chemical and Physical Properties

The fundamental properties of **2-Phenyl-1,3-thiazole-4-carboxylic acid** are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

Property	Value	Reference(s)
CAS Number	7113-10-2	[2] [3] [4]
Molecular Formula	C ₁₀ H ₇ NO ₂ S	[1] [4] [5]
Molecular Weight	205.23 g/mol	[4] [5]
IUPAC Name	2-phenyl-1,3-thiazole-4-carboxylic acid	[3] [4]
Appearance	Solid, Powder (typically white to off-white)	[1] [6]
Melting Point	175-177 °C	[2]
Boiling Point (Predicted)	420.5 ± 37.0 °C	[2]
Solubility	28.2 µg/mL (in water at pH 7.4)	[4]
InChI	1S/C10H7NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13)	[3] [4]
InChIKey	IBUSLNJQKLZPNR-UHFFFAOYSA-N	[3] [4] [5]
SMILES	OC(=O)C1=CSC(=N1)C1=CC=CC=C1	[5]

Safety and Handling

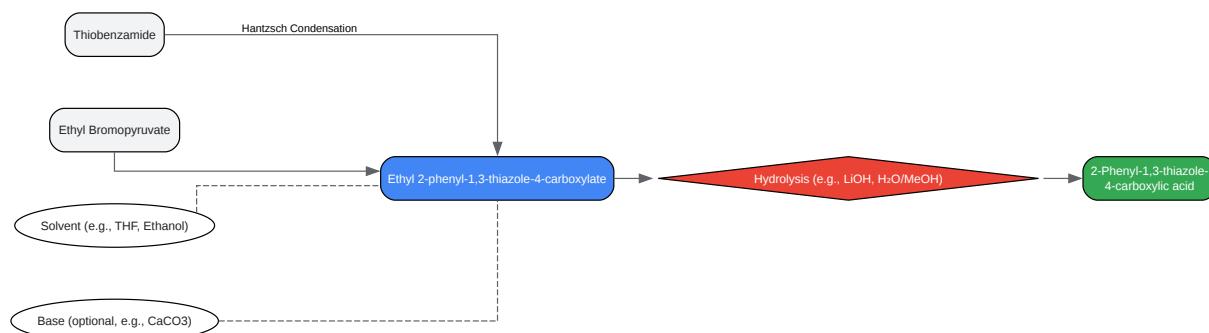
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[[4](#)]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[[3](#)][[4](#)]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this compound.^[2] Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

The synthesis of **2-phenyl-1,3-thiazole-4-carboxylic acid** and its esters typically follows the Hantzsch thiazole synthesis, a classical method involving the reaction of a thioamide with an α -haloketone or a related compound.



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Caption: Hantzsch synthesis workflow for **2-Phenyl-1,3-thiazole-4-carboxylic acid**.

Experimental Protocol: Synthesis

This protocol describes a general two-step procedure for synthesizing the title compound, proceeding through its ethyl ester intermediate.

Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiobenzamide (1.0 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).[7][8]
- Addition of Reagents: Add ethyl bromopyruvate (1.1 to 1.5 equivalents) to the solution.[7] For reactions that may generate significant amounts of HBr, an acid scavenger like calcium carbonate (CaCO_3) can be added (1.5 to 2.0 equivalents).[8]
- Reaction: Stir the mixture at room temperature or heat to reflux for several hours (e.g., 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[7][8]
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., CaCO_3 , salt byproduct) is present, filter it off. Concentrate the filtrate under reduced pressure to remove the solvent.
- Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the solution sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under vacuum. The resulting crude ester can be purified by silica gel column chromatography.[7]

Step 2: Hydrolysis to **2-Phenyl-1,3-thiazole-4-carboxylic acid**

- Saponification: Dissolve the purified ethyl ester intermediate (1.0 equivalent) in a mixture of methanol (or THF) and water.
- Base Addition: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 to 3.0 equivalents).
- Reaction: Stir the mixture at room temperature until the ester is fully consumed, as monitored by TLC.
- Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1M HCl) until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
- Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove residual salts, and dry it under vacuum to yield the final product, **2-Phenyl-1,3-thiazole-4-**

carboxylic acid.

Biological Activity and Applications in Drug Development

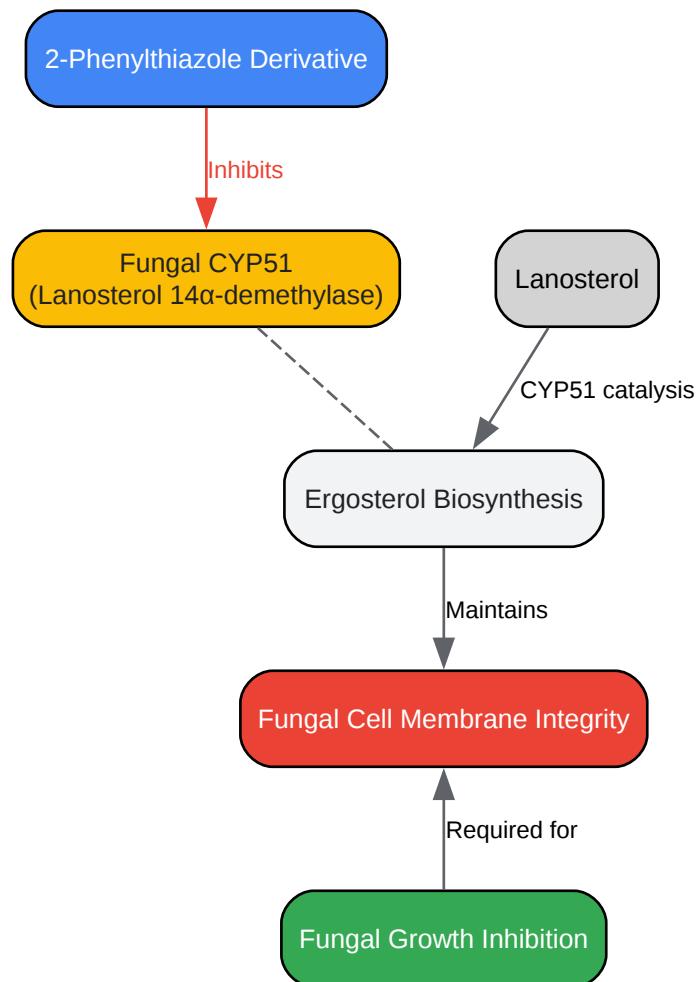
The thiazole nucleus is a prominent scaffold in medicinal chemistry, found in numerous FDA-approved drugs.^[8] Derivatives of **2-Phenyl-1,3-thiazole-4-carboxylic acid** have been explored for a range of therapeutic applications, leveraging the diverse biological activities associated with this chemical class.^{[9][10]}

Anticancer Activity

Several studies have focused on synthesizing and evaluating derivatives of 2-phenylthiazole-4-carboxamide as potential cytotoxic agents.^[11] These compounds have been tested against various human cancer cell lines, including breast (T47D), colorectal (Caco-2), and colon (HT-29) cancer lines, with some analogs demonstrating significant activity with IC₅₀ values in the low microgram per milliliter range.^[11] The structure-activity relationship (SAR) studies often explore modifications on the phenyl ring and the carboxamide moiety to optimize potency.^[8] ^[11]

Antifungal Activity

The 2-phenylthiazole core is a key structural element in some antifungal agents.^[12] Research has shown that derivatives can act as inhibitors of lanosterol 14 α -demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.^[12] By targeting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to growth inhibition. This mechanism is shared by widely used azole antifungal drugs.^[12]



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Caption: Inhibition of the fungal ergosterol pathway by a 2-phenylthiazole derivative.

Other Potential Applications

Derivatives of the parent compound have also been investigated as:

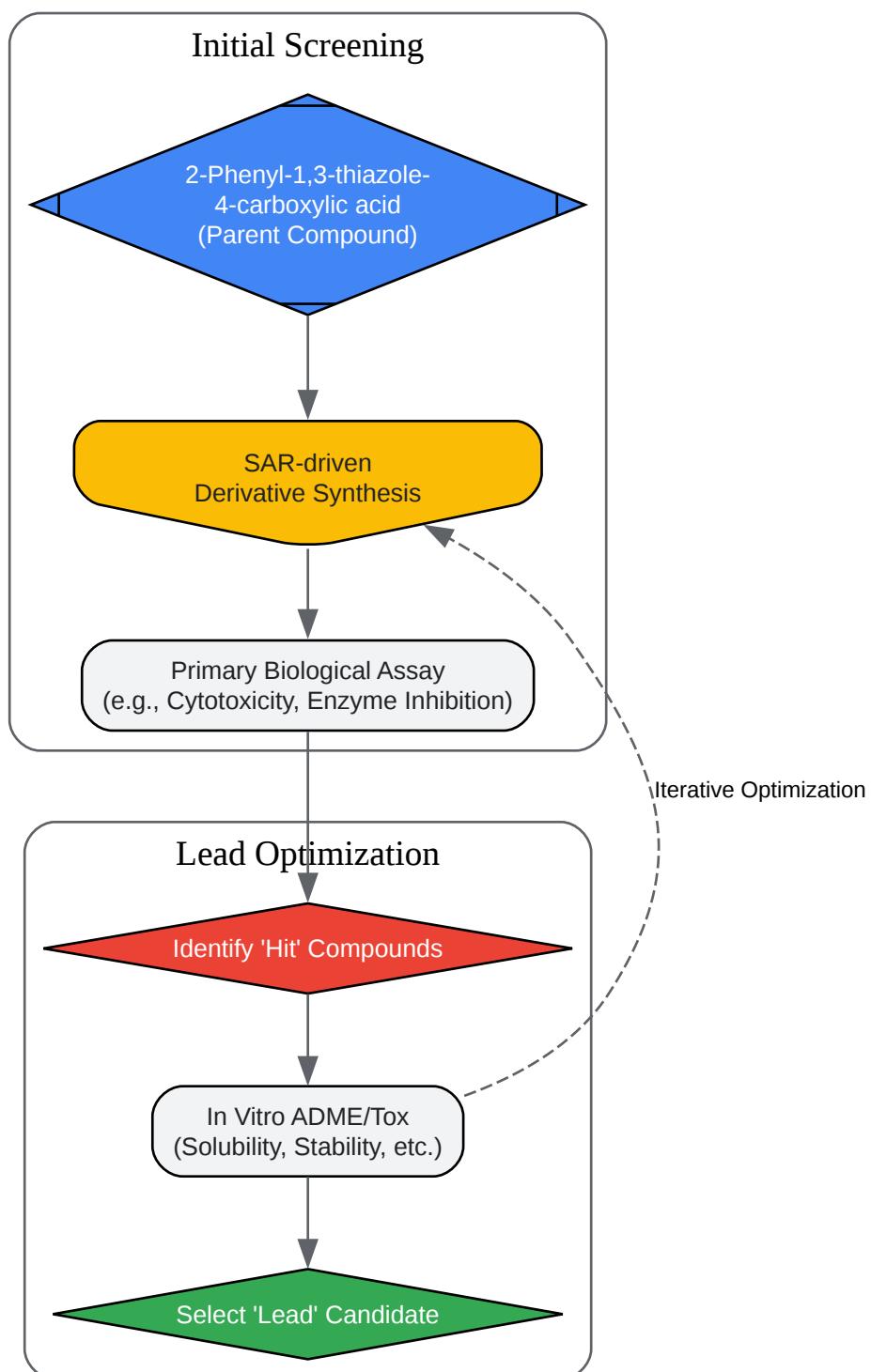
- Tyrosinase Inhibitors: Thiazolidine derivatives based on this scaffold have been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics and for treating hyperpigmentation disorders.[13][14]
- Anti-inflammatory Agents: The thiazole ring is a component of various compounds with anti-inflammatory properties.[10]

- Antimicrobial Agents: Thiazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[9][10]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to evaluate the cytotoxic effects of **2-Phenyl-1,3-thiazole-4-carboxylic acid** or its derivatives on a cancer cell line.

- Cell Culture: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]
- Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions in the cell culture medium to achieve the desired final concentrations. Replace the old medium with the medium containing the test compound and incubate for a specified period (e.g., 24-72 hours).[8]
- MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
- Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically around 570 nm).
- Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

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Caption: Logical workflow for a drug discovery program starting from the title compound.

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